N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a butan-2-yl group and a methyl group attached to the pyrazole rings. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as drug discovery, organic synthesis, and agrochemicals .
Preparation Methods
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with butan-2-one, followed by reduction and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and oxidizing agents like potassium permanganate (KMnO₄). The major products formed from these reactions are various substituted pyrazole derivatives .
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a tert-butyl group and a methoxybenzyl group attached to the pyrazole ring, making it structurally different but functionally similar in terms of its chemical reactivity.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic, and shares the pyrazole core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Biological Activity
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C_{13}H_{18}N_{4}
- Molecular Weight: 246.31 g/mol
- Structural Features: The compound consists of a five-membered pyrazole ring with butan-2-yl and methyl substituents, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
-
Condensation Reaction:
- Reactants: 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-4-amine.
- Conditions: Acidic medium, solvents like ethanol or methanol, elevated temperatures.
- Purification: Recrystallization or chromatography to enhance yield and purity.
-
Industrial Production:
- Utilizes continuous flow reactors for efficiency.
- Catalysts and optimized conditions improve scalability.
This compound exhibits significant biological activity primarily as an enzyme inhibitor. Its mechanism involves:
- Enzyme Binding: The compound binds to specific enzymes or receptors, modulating their activity.
Therapeutic Applications
Potential Areas of Application:
- Anti-inflammatory Activity: Research indicates its potential to reduce inflammation through enzyme inhibition.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Demonstrated significant enzyme inhibition; potential applications in anti-inflammatory and anticancer therapies. | |
PMC Article | Highlighted the compound's ability to modulate enzyme activities linked to cancer progression, showing sub-micromolar antiproliferative effects against various cancer cell lines (GI50 = 0.127–0.560 μM). |
Discussed the structural characteristics that may enhance its biological activity, emphasizing its interaction with key molecular targets. |
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-10(2)17-12(5-6-14-17)8-13-11-7-15-16(3)9-11/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
YBXUDQCTVQRDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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